molecular formula C36H22N7Na3O10S3 B14728590 Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate CAS No. 6406-87-7

Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate

Cat. No.: B14728590
CAS No.: 6406-87-7
M. Wt: 877.8 g/mol
InChI Key: GLMGZPBESXZAHR-UHFFFAOYSA-K
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Description

Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate is a complex azo compound known for its vibrant coloring properties. It is widely used in various industries, particularly in the production of dyes and pigments. This compound is characterized by its multiple azo groups, which contribute to its intense coloration and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalenesulfonic acid derivatives under alkaline conditions. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salts and using sodium hydroxide as the alkaline medium .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain a high-purity dye suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to interact with various molecular targets, including proteins and nucleic acids. The pathways involved often include electron transfer processes, leading to changes in the oxidation state of the compound and its targets .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3-(4-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-1-naphthyl)azo)salicylate
  • Benzoic acid, 5-((4-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-1-naphthyl)azo)-2-hydroxy-, disodium salt

Uniqueness

Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate is unique due to its multiple azo groups, which provide enhanced stability and intense coloration compared to similar compounds. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .

Properties

CAS No.

6406-87-7

Molecular Formula

C36H22N7Na3O10S3

Molecular Weight

877.8 g/mol

IUPAC Name

trisodium;6-amino-4-hydroxy-3-[[4-[(4-phenyldiazenyl-7-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C36H25N7O10S3.3Na/c37-21-7-6-20-16-34(56(51,52)53)35(36(44)27(20)17-21)43-42-31-13-15-33(29-19-24(55(48,49)50)9-11-26(29)31)41-40-32-14-12-30(39-38-22-4-2-1-3-5-22)25-10-8-23(18-28(25)32)54(45,46)47;;;/h1-19,44H,37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

GLMGZPBESXZAHR-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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